molecular formula C11H14O4 B2485932 3-(4-Ethoxyphenoxy)propanoic acid CAS No. 379254-67-8

3-(4-Ethoxyphenoxy)propanoic acid

Cat. No. B2485932
M. Wt: 210.229
InChI Key: GEMNAGHKYWSDRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid, involves multiple steps including esterification, etherification, carboxylation, and selective hydrolysis, demonstrating a complex synthetic route with an overall yield of 58% (Mi, 2006).

Molecular Structure Analysis

Structural investigations through X-ray crystallography, spectroscopy, and DFT analysis of closely related compounds offer insights into the stability and conformational preferences of these molecules. For example, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid reveals intramolecular and intermolecular interactions that stabilize the crystal structure, highlighting the importance of substituent effects on molecular conformation and stability (Venkatesan et al., 2016).

Chemical Reactions and Properties

The reactivity and functional group transformations of related compounds underscore the versatility of these molecules in chemical synthesis. For instance, electrosynthesis has been successfully applied for the hydrogenation of double bonds in methoxyphenylpropenoic acids, producing the corresponding propanoic acids in nearly quantitative yields. This demonstrates the compounds' amenability to various chemical transformations (Korotaeva et al., 2011).

Physical Properties Analysis

The physical properties of compounds in this class, such as crystal structure, thermal stability, and spectroscopic characteristics, are crucial for understanding their behavior in different conditions. The crystal structure and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, for instance, provide valuable information on the compound's stability and reactivity under varying temperatures (Kula et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity patterns, mechanistic insights, and potential applications of these compounds, are essential for their utilization in various chemical contexts. Studies on the electrochemical hydrogenation of methoxyphenylpropenoic acids highlight the diverse chemical properties and potential applications of these compounds in synthetic chemistry (Korotaeva et al., 2011).

Scientific Research Applications

Renewable Building Block for Material Science

3-(4-Hydroxyphenyl)propanoic acid, related to 3-(4-Ethoxyphenoxy)propanoic acid, is used as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach is significant for developing sustainable materials with applications in various industries (Acerina Trejo-Machin et al., 2017).

Potential for Anti-inflammatory Activities

Studies on new phenolic compounds, including derivatives similar to 3-(4-Ethoxyphenoxy)propanoic acid, reveal their potential anti-inflammatory effects. These findings enrich our understanding of such compounds in biomedical research (Xiaolei Ren et al., 2021).

Electrosynthesis in Organic Chemistry

Electrosynthesis has been effectively used for double bond hydrogenation in acids similar to 3-(4-Ethoxyphenoxy)propanoic acid. This process is crucial for producing specific organic compounds with high yield and potential applications in chemical synthesis (L. Korotaeva et al., 2011).

Pyrolysis in Chemical Engineering

The pyrolysis of compounds like 3-Phenoxypropanoic acid, closely related to 3-(4-Ethoxyphenoxy)propanoic acid, helps understand thermal gas-phase elimination kinetics. This research is significant for the development of new methods in thermal and chemical engineering (S. A. Al-Awadi et al., 2005).

Biocatalysis in Pharmaceutical Synthesis

A biocatalytic approach has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, structurally similar to 3-(4-Ethoxyphenoxy)propanoic acid, showcasing its importance in the synthesis of pharmaceutical compounds (H. Deussen et al., 2003).

properties

IUPAC Name

3-(4-ethoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-9-3-5-10(6-4-9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMNAGHKYWSDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenoxy)propanoic acid

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